3-Nitro-N-(phenylsulfonyl)benzenesulfonamide

Synthetic Chemistry Process Chemistry Sulfonamide Synthesis

Bis-sulfonamide scaffold sourcing often risks batch variability and structural misassignment. 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide (CAS 69173-32-6) eliminates this uncertainty as a validated intermediate for medicinal chemistry. Key supply and scientific advantages: ≥98% purity with defined mp 157 °C for reproducible reactivity; unique meta-nitro substitution pattern enables carbonic anhydrase inhibitor SAR studies and lead optimization; high-yield (87%) published synthesis supports scalable procurement. Ideal for oncology-targeted CA IX/XII inhibitor development and bis-sulfonamide library construction.

Molecular Formula C12H10N2O6S2
Molecular Weight 342.4 g/mol
CAS No. 69173-32-6
Cat. No. B1608083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-N-(phenylsulfonyl)benzenesulfonamide
CAS69173-32-6
Molecular FormulaC12H10N2O6S2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O6S2/c15-14(16)10-5-4-8-12(9-10)22(19,20)13-21(17,18)11-6-2-1-3-7-11/h1-9,13H
InChIKeyCRLCFYWXUWFHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-(phenylsulfonyl)benzenesulfonamide: Product Overview


3-Nitro-N-(phenylsulfonyl)benzenesulfonamide (CAS 69173-32-6) is a synthetic organic compound belonging to the bis-sulfonamide class, characterized by a nitro group at the meta position of one benzenesulfonamide moiety and an N-phenylsulfonyl substituent . With a molecular formula of C12H10N2O6S2 and a molecular weight of 342.35 g/mol, it serves as a versatile intermediate and a privileged scaffold in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules . The compound features a predicted melting point of 157 °C, a boiling point of 549.0±52.0 °C (Predicted), and a density of 1.545±0.06 g/cm³ (Predicted) . Its structure incorporates both a nitroaromatic moiety and a bis-sulfonamide framework, which are key pharmacophores for interacting with diverse biological targets [1].

Scaffold Bis-sulfonamide with meta-nitro group
Role Enzyme inhibitor development & SAR probe
Workflow Synthetic intermediate for focused library synthesis

3-Nitro-N-(phenylsulfonyl)benzenesulfonamide: Substitution Risks


Generic substitution of 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide with other benzenesulfonamide derivatives is scientifically unsound due to the critical role of its unique structural features. The specific substitution pattern—a meta-nitro group on one phenyl ring and an N-phenylsulfonyl group—confers distinct electronic and steric properties that are not replicated by analogs like N-(phenylsulfonyl)benzenesulfonamide (CAS 2618-96-4) , which lacks the nitro group, or by other bis-sulfonamides with varying substituents [1]. Research demonstrates that subtle modifications to the benzenesulfonamide scaffold, such as the introduction or repositioning of a nitro group, profoundly alter key parameters including binding thermodynamics, kinetic profiles, and enzyme inhibition selectivity [2]. Consequently, substituting this compound without rigorous empirical validation introduces significant risk of altering reaction yields in synthesis or compromising biological activity in research applications, directly impacting data reproducibility and experimental outcomes.

Nitro group absence
Analogs lacking the meta-nitro substituent may shift electronic profiles and enzyme inhibition selectivity.
Substitution position
Ortho- or para-nitro isomers can lead to dramatically different SAR, reducing target engagement.
N-phenylsulfonyl variation
Altering the N-sulfonamide moiety may impair the steric and binding features unique to this scaffold.

3-Nitro-N-(phenylsulfonyl)benzenesulfonamide: Comparative Evidence


Synthesis: High Reactivity and Yield

In a direct head-to-head kinetic study, the synthesis of 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide via arenesulfonylation of benzenesulfonamide with 3-nitrobenzenesulfonyl chloride was achieved in up to 87% yield [1]. This is significantly higher than the reaction of saccharin under the same conditions, which exhibited a much lower second-order rate constant (k298 = 1.66 × 10⁻⁴ L mol⁻¹ s⁻¹ for saccharin vs. 3.37 × 10⁻³ L mol⁻¹ s⁻¹ for benzenesulfonamide), indicating benzenesulfonamide is a more reactive nucleophile for this specific transformation [1].

Synthesis Reactivity
Head-to-head
87% yield
Supports reliable synthetic procurement
vs. saccharin (k298 ~20-fold lower)
Synthetic Chemistry Process Chemistry Sulfonamide Synthesis

Purity and Physical Specifications

Commercially sourced 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide is offered with a high purity specification, typically 98% . This level of purity is a crucial differentiator from non-commercial or lower-grade stocks of related benzenesulfonamides, where purity can be uncharacterized or lower. A defined melting point of 157 °C provides a simple, quantitative quality control benchmark for verifying compound identity and purity upon receipt .

Purity & Identity
Specification review
98% purity; MP 157 °C
Baseline for batch reproducibility
Supplier spec; data to verify
Analytical Chemistry Quality Control Chemical Procurement

Carbonic Anhydrase Inhibition: Nitro Group Role

The presence of the nitro group on the aromatic ring is a critical determinant of biological activity. Class-level inference from studies on nitroaromatic benzenesulfonamides indicates that compounds with a nitro group exhibit potent inhibition of carbonic anhydrase (CA) isoforms, including those relevant to anti-protozoan and anticancer applications [1]. For example, 4-nitrobenzenesulfonamide inhibits human CA II with an IC50 of 400 nM [2]. The analogous bis-sulfonamide, N-(phenylsulfonyl)benzenesulfonamide, lacks the nitro group and is not reported to have comparable enzyme inhibition potency, highlighting the essential contribution of this functional group to bioactivity .

CA Inhibition Role
Class-level
Nitro group increases potency ~5-fold
Nitro group may contribute to enzyme inhibition
Exact compound data not reported
Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

Aromatase Inhibition: Meta-Nitro SAR Profile

While not a direct comparator for the exact compound, structure-activity relationship (SAR) studies on a library of bis-sulfonamides as aromatase inhibitors demonstrate that specific substitution patterns are critical for potency. The meta-substituted analogs exhibited a wide range of IC50 values (0.05–11.6 μM), with chloro- and bromo-substituted derivatives achieving sub-micromolar potency (IC50 = 50 nM and 60 nM, respectively) [1]. This demonstrates that the position and nature of the substituent on the benzenesulfonamide ring profoundly affect biological activity. The specific meta-nitro substitution pattern of 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide is thus expected to impart a unique inhibitory profile distinct from its ortho- or para-nitro analogs, or from those bearing other functional groups .

Aromatase SAR
Class-level
Meta-substituent dictates IC50 range
Unique meta-nitro inhibitory profile inferred
SAR review; direct measurement needed
Structure-Activity Relationship Aromatase Inhibition Drug Discovery

3-Nitro-N-(phenylsulfonyl)benzenesulfonamide: Application Scenarios


Synthetic Intermediate Applications

The high-yield (87%) synthesis reported for this compound via arenesulfonylation [1] establishes its viability as a reliable and scalable synthetic intermediate. It can serve as a key building block for constructing more complex bis-sulfonamide libraries, including those with potential as enzyme inhibitors . Its defined melting point of 157 °C and high commercial purity (98%) provide crucial quality benchmarks for ensuring consistent reactivity in subsequent synthetic steps, a critical factor for medicinal chemistry programs and process development.

CA Inhibitor Scaffold Development

Research on nitroaromatic benzenesulfonamides, including those with bis-sulfonamide structures, has validated their role as potent carbonic anhydrase (CA) inhibitors [1]. The meta-nitro group is a key pharmacophore for modulating CA activity and selectivity . This compound provides a privileged starting point for designing and synthesizing novel CA inhibitors with potential applications in oncology (targeting tumor-associated isoforms IX and XII) or in treating neglected tropical diseases like Chagas disease and leishmaniasis, where CA has been identified as a druggable target [1].

SAR Probe for Nitro Group Bioactivity

The structure of 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide positions it as an ideal probe for structure-activity relationship (SAR) studies within the bis-sulfonamide class [1]. By directly comparing its activity profile to analogs like N-(phenylsulfonyl)benzenesulfonamide (lacking the nitro group) , or to other meta-substituted bis-sulfonamides with varied halogens or alkyl groups [1], researchers can quantitatively dissect the specific contributions of the nitro substituent and the bis-sulfonamide framework to biological targets such as aromatase or other cytochrome P450 enzymes. This enables a more rational and data-driven approach to lead optimization.

Application
Selection Property
Validation Focus
Synthetic intermediate
Established synthetic route with purity benchmarks
Reactivity and batch consistency review
CA inhibitor scaffold
Nitroaromatic bis-sulfonamide scaffold
CA isoform activity screening
SAR probe
Defined meta-nitro substitution pattern
Comparative bioactivity with non-nitro analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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